(2S)-2-acetamido-3,3-dimethylbutanoic acid
CAS No.: 22146-59-4
Cat. No.: VC4528267
Molecular Formula: C8H15NO3
Molecular Weight: 173.212
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22146-59-4 |
---|---|
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.212 |
IUPAC Name | (2S)-2-acetamido-3,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Standard InChI Key | WPPXAQGLXQAVTE-ZCFIWIBFSA-N |
SMILES | CC(=O)NC(C(=O)O)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S)-2-acetamido-3,3-dimethylbutanoic acid, reflects its stereochemistry:
-
A secondary acetamido group () at the C2 position.
-
Two methyl groups () at the C3 position, creating a sterically hindered tertiary carbon.
-
A carboxylic acid () at the C1 position.
The (2S) configuration ensures chirality, critical for interactions in biological systems. The SMILES notation and InChIKey provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
CAS Registry Number | 22146-59-4 | |
Molecular Formula | ||
Molecular Weight | 173.212 g/mol | |
Solubility | Not fully characterized | |
Storage Conditions | -20°C for long-term stability |
The limited solubility data underscore the need for further experimental characterization.
Synthesis and Manufacturing Approaches
Chemical Synthesis
Industrial routes often begin with tert-leucine derivatives, leveraging chiral resolution techniques. A notable method involves:
-
Reductive Amination: Using and ketone precursors to form the amino acid backbone.
-
Acetylation: Introducing the acetamido group via acetic anhydride or acetyl chloride.
-
Chiral Resolution: Enzymatic or chromatographic separation of enantiomers .
Rodrigalvarez et al. demonstrated C(sp³)-H bond activation in tertiary alkylamines using palladium catalysts, a strategy applicable to synthesizing branched amino acids like this compound.
Biocatalytic Methods
Enzymatic hydrolysis of racemic precursors offers enantioselective advantages. For example:
-
Protease from Bacillus licheniformis (Alkalase®) hydrolyzes (±)-N-acetyl-tert-leucine chloroethyl ester to yield D-tert-leucine, a structural analog .
-
Aminoacylase from Aspergillus sp. removes acetyl groups post-synthesis, enabling dynamic kinetic resolution .
Table 2: Comparison of Synthesis Strategies
Method | Advantages | Limitations | Yield |
---|---|---|---|
Chemical | Scalable, well-established | Requires chiral resolution | Moderate (43%) |
Biocatalytic | High enantioselectivity | Substrate specificity | 5–11% |
Applications in Pharmaceutical Research
Chiral Building Blocks
The compound’s steric bulk and chirality make it valuable for synthesizing protease inhibitors and peptidomimetics. For instance:
-
BACE-1 Inhibitors: Key intermediates in drugs like NB-544 and NB-533 for Alzheimer’s disease target β-secretase .
-
Antiviral Agents: Modified amino acids enhance metabolic stability in peptide-based therapeutics .
Catalysis and Materials Science
The acetamido group participates in ligand design for asymmetric catalysis. For example, palladium complexes with chiral amino acid ligands facilitate C–H functionalization reactions.
Future Research Directions
-
Solubility Studies: Systematic analysis in aqueous and organic solvents.
-
In Vivo Toxicity: Preclinical assessments for therapeutic applications.
-
Novel Catalysts: Developing earth-abundant metal catalysts for greener synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume